molecular formula C15H21N3O2 B11614882 2-(2-methylphenoxy)-N'-(1-methylpiperidin-4-ylidene)acetohydrazide

2-(2-methylphenoxy)-N'-(1-methylpiperidin-4-ylidene)acetohydrazide

Cat. No.: B11614882
M. Wt: 275.35 g/mol
InChI Key: LYUPTJHGFUVMDG-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-methylphenoxy)acetohydrazide. Finally, the condensation of this hydrazide with 1-methylpiperidine-4-carbaldehyde under acidic conditions produces the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazines or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or reagent in biochemical assays.

    Medicine: Possible applications in drug development, particularly for compounds targeting neurological or inflammatory conditions.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-(2-methylphenoxy)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenoxy)acetohydrazide: Lacks the piperidine moiety.

    N’-(1-methylpiperidin-4-ylidene)acetohydrazide: Lacks the phenoxy group.

Uniqueness

2-(2-methylphenoxy)-N’-(1-methylpiperidin-4-ylidene)acetohydrazide is unique due to the presence of both the phenoxy and piperidine moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C15H21N3O2/c1-12-5-3-4-6-14(12)20-11-15(19)17-16-13-7-9-18(2)10-8-13/h3-6H,7-11H2,1-2H3,(H,17,19)

InChI Key

LYUPTJHGFUVMDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C2CCN(CC2)C

Origin of Product

United States

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